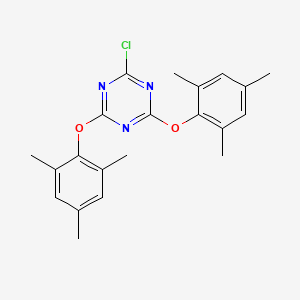
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 2,4,6-trimethylphenoxy groups and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with 2,4,6-trimethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the phenoxy groups. The reaction is usually conducted in an organic solvent like acetone or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding phenols and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenoxy groups.
Hydrolysis Products: Corresponding phenols and triazine derivatives.
Applications De Recherche Scientifique
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also interact with biological molecules, such as enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Tris(2,4,6-trimethylphenoxy)-1,3,5-triazine: A compound with three phenoxy groups instead of two.
Uniqueness
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is unique due to the presence of two 2,4,6-trimethylphenoxy groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
32998-18-8 |
|---|---|
Formule moléculaire |
C21H22ClN3O2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
2-chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H22ClN3O2/c1-11-7-13(3)17(14(4)8-11)26-20-23-19(22)24-21(25-20)27-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clé InChI |
JGSOTAGDLQGIEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)Cl)OC3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)

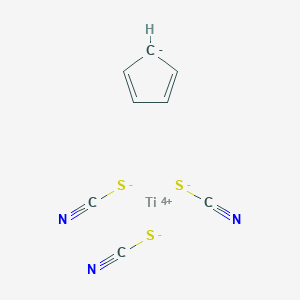
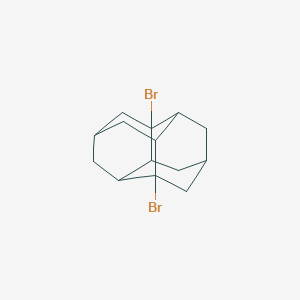
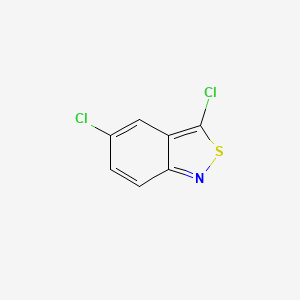
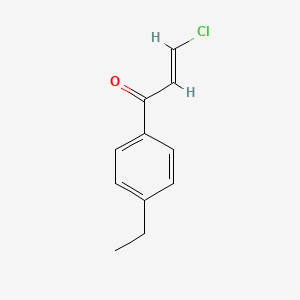
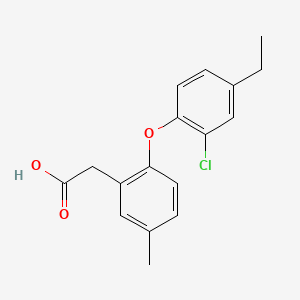

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)

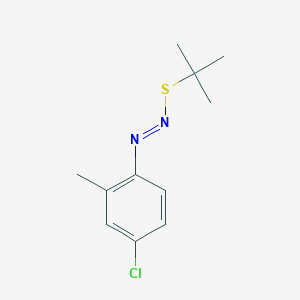
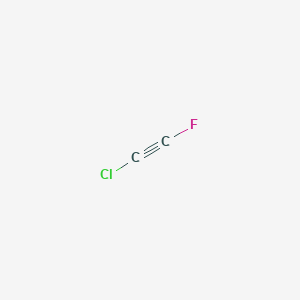
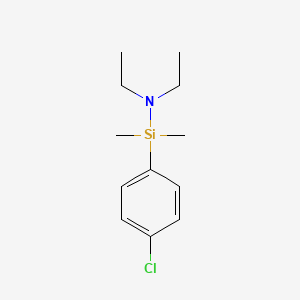
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
